1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indoline family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and two methyl groups attached to the indoline core. The compound is of interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions involving indoline derivatives. Its synthesis often utilizes starting materials that are readily available in chemical laboratories.
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is classified as an indoline derivative. Indolines are bicyclic compounds that consist of a fused benzene and pyrrole ring. This particular compound exhibits properties that may make it suitable for pharmaceutical applications.
The synthesis of 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one typically involves multi-step organic reactions. Common methods include:
A typical synthesis might start from commercially available 3,3-dimethylindole, which undergoes ethylation followed by hydroxylation. The reaction conditions usually involve the use of solvents such as ethanol or methanol and catalysts like acid or base to facilitate the reaction.
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to ensure high yields and selectivity. For instance, esterification may require heating under reflux with an acid catalyst.
The mechanism of action for 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one may vary depending on its application. In medicinal chemistry, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Research indicates that indoline derivatives can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing their pharmacological activity.
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and nucleophilic attack due to the presence of the hydroxyl group.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be employed to determine melting points and thermal stability.
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities and material properties.
The indolin-2-one scaffold emerged as a privileged structure in drug discovery following the identification of N-aryl-substituted derivatives as potent kinase inhibitors. Early analogues like 4,7-dichloro-3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one (designated NSC635437) demonstrated significant antiproliferative activity (GI~50~ = 20 μM in Ewing sarcoma TC32 cells), spurring systematic structural optimization . The strategic introduction of 3,3-dimethyl substitution addressed metabolic instability while enhancing steric complementarity with hydrophobic kinase domains. This modification proved pivotal in the development of YK-4-279, a clinical candidate targeting the EWS-FLI1 oncoprotein in Ewing’s sarcoma (GI~50~ = 0.9 μM) . Subsequent generations incorporated diverse 3,3-dialkyl motifs, with the 3,3-dimethyl variant emerging as a gold standard due to its optimal balance of conformational rigidity and synthetic accessibility. The chronological progression underscores a shift from monocyclic indoles to sp~3~-hybridized, sterically constrained architectures that improve target selectivity and drug-like properties.
Table 1: Evolution of Key 3,3-Disubstituted Indolin-2-one Derivatives
Compound | R₁/R₄ | 3-Position Substituent | GI₅₀ (TC32 Cells) | Target |
---|---|---|---|---|
NSC635437 | 4,7-Cl | -CH(OH)CH₂COC₆H₄Cl | 20 μM | EWS-FLI1 |
YK-4-279 | 4,7-Cl | -CH(OH)CH₂COC₆H₄OCH₃ | 0.9 μM | EWS-FLI1/RHA |
9u (Dimethylamino) | 4,7-Cl | -CH(OH)CH₂COC₆H₄N(CH₃)₂ | 0.26 ± 0.1 μM | EWS-FLI1 |
10 (Dehydrated) | 4,7-Cl | -C=CHCOC₆H₄OCH₃ | 1.1 μM | EWS-FLI1 |
The 5-hydroxy group confers distinctive pharmacophoric capabilities through dual hydrogen-bonding interactions and electronic modulation. In EWS-FLI1 inhibition, 5-hydroxyindolin-2-ones exhibit enhanced binding affinity (ΔG = −8.9 kcal/mol) compared to unsubstituted analogues (ΔG = −7.2 kcal/mol), attributed to hydrogen bonding with Arg~588~ and Asp~586~ residues . Spectroscopic analyses confirm that the 5-hydroxy moiety elevates HOMO energy levels by 0.8 eV, facilitating charge transfer with π-stacking residues in kinase ATP pockets. Additionally, this substituent serves as a metabolic handle for phase II glucuronidation, indirectly influencing pharmacokinetic profiles. Crucially, the ortho-quinone tautomerism potential of 5-hydroxyindolinones enables redox-modulating activity, as observed in antimicrobial derivatives where electron-withdrawing groups amplify oxidative stress in bacterial cells [2] [4].
The N-ethyl moiety in 1-ethyl-5-hydroxy-3,3-dimethylindolin-2-one strategically balances lipophilicity (clogP = 2.8) and steric tolerance. Comparative studies show N-alkyl chains beyond propyl diminish solubility (>4 logS reduction), while methyl analogues exhibit accelerated hepatic clearance [5]. The 3,3-dimethyl group induces a 15° pyramidal distortion at C3, enforcing a bioactive conformation that minimizes off-target interactions. Molecular dynamics simulations reveal dimethyl substitution reduces binding pocket flexibility (RMSF = 0.6 Å vs. 1.2 Å in unmethylated analogues), enhancing kinase selectivity. In antimicrobial contexts, the ethyl-dimethyl combination synergizes with 5-hydroxy to disrupt membrane integrity, yielding MIC values of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus [4].
Table 2: Substituent Effects on Indolinone Bioactivity
Substituent Position | Chemical Feature | Impact on Bioactivity | Structural Rationale |
---|---|---|---|
N-1 | Ethyl | ↑ Metabolic stability (t₁/₂ = 4.2 h) vs. methyl (t₁/₂ = 1.8 h) | Blocks CYP3A4-mediated oxidation |
C-3 | Geminal dimethyl | ↑ Target selectivity (3-fold vs. VEGFR2) | Enforces boat conformation; hydrophobic pocket filling |
C-5 | Hydroxyl | ↓ IC₅₀ (EWS-FLI1: 0.3 μM vs. 1.7 μM for H-analogue) | Hydrogen bonding with Asp₅₈₆; redox modulation |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7